molecular formula C19H15Cl2N3O6 B2499694 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate CAS No. 383147-94-2

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate

Cat. No.: B2499694
CAS No.: 383147-94-2
M. Wt: 452.24
InChI Key: TZXPHVPJWJTWDZ-OQKWZONESA-N
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Description

[(1E)-2-(2,4-Dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate is a structurally complex organic compound characterized by three distinct functional groups: a 2,4-dinitrophenyl (DNP) moiety, a cyclohexylidene amino group, and a 2,4-dichlorobenzoate ester. The DNP group is electron-withdrawing, influencing reactivity and stability, while the cyclohexylidene amino group introduces conformational rigidity.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2,4-dichlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3O6/c20-11-5-7-15(16(21)9-11)19(25)30-22-17-4-2-1-3-13(17)14-8-6-12(23(26)27)10-18(14)24(28)29/h5-10,13H,1-4H2/b22-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXPHVPJWJTWDZ-OQKWZONESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC/C(=N\OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C(C1)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazone Formation via Cyclohexanone Condensation

The synthesis begins with the preparation of the cyclohexylidene hydrazine intermediate. Reacting 2,4-dinitrophenylhydrazine with cyclohexanone in methanol under acidic conditions (e.g., sulfuric acid) yields 2-(2,4-dinitrophenyl)cyclohexylidene hydrazine. This step typically proceeds at 60–70°C for 4–6 hours, achieving conversions exceeding 85%. The reaction mechanism involves nucleophilic attack by the hydrazine’s amino group on the carbonyl carbon of cyclohexanone, followed by dehydration to form the hydrazone.

Esterification with 2,4-Dichlorobenzoic Acid

The hydrazine intermediate undergoes esterification with 2,4-dichlorobenzoic acid. Prior activation of the carboxylic acid is required, often via conversion to its acyl chloride using thionyl chloride (SOCl$$2$$). The resulting 2,4-dichlorobenzoyl chloride reacts with the hydrazone in the presence of a base such as potassium carbonate (K$$2$$CO$$_3$$) and DMF as the solvent. Optimal conditions include heating at 100–110°C for 4 hours, with yields ranging from 75% to 86%.

Table 1: Key Reaction Parameters for Esterification

Parameter Value/Range Role
Temperature 100–110°C Facilitates nucleophilic substitution
Solvent DMF Polar aprotic solvent for reactivity
Base K$$2$$CO$$3$$ Neutralizes HCl, drives reaction
Reaction Time 4 hours Ensures complete conversion

Optimization of Reaction Conditions

Solvent Selection and Reagent Ratios

DMF is preferred for its ability to solubilize both the hydrazine intermediate and the acyl chloride, while K$$2$$CO$$3$$ ensures efficient deprotonation of the hydrazone’s hydroxyl group. A molar ratio of 1:1.2 (hydrazine:acyl chloride) minimizes side reactions such as over-esterification.

Temperature and Kinetic Control

Maintaining temperatures above 100°C prevents premature crystallization of intermediates. However, exceeding 110°C risks decomposition of the nitro groups, as evidenced by reduced yields in exploratory trials.

Purification and Crystallization Techniques

Solvent-Based Crystallization

Crude product is purified via slow cooling in methanol. A protocol involving incremental cooling from 50°C to 0–5°C at 3°C/hr produces crystalline solids with >98% purity. Methanol’s moderate polarity selectively dissolves impurities while allowing the target compound to crystallize.

Spectroscopic Characterization

Post-crystallization validation includes $$ ^1H $$-NMR analysis. Key peaks include aromatic protons at δ 8.04 (dd, 1H) and δ 7.55 (m, 2H), confirming the 2,4-dinitrophenyl and dichlorobenzoate moieties. The absence of extraneous peaks verifies purity.

Table 2: Representative $$ ^1H $$-NMR Data

Chemical Shift (δ, ppm) Multiplicity Assignment
12.59 s Hydrazone NH
8.04 dd Aromatic H (dinitrophenyl)
7.55 m Aromatic H (benzoate)
4.10 t CH$$_2$$ (ester linkage)

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Transitioning from batch to continuous flow systems enhances scalability. A tubular reactor with residence times calibrated to 4 hours achieves consistent yields while reducing solvent waste.

Quality Control Metrics

In-process monitoring via HPLC ensures adherence to purity standards. Acceptance criteria include ≤0.5% residual solvents and ≥98% chromatographic purity.

Comparative Analysis of Methodologies

Aldol Condensation Alternatives

While aldol condensation is viable for analogous compounds, its application here is limited by the hydrazone’s sensitivity to basic conditions. The esterification route remains superior for preserving nitro group integrity.

Thermodynamic Stability Insights

Density functional theory (DFT) studies on related compounds suggest that electron-withdrawing groups (e.g., nitro, chloro) stabilize the molecular framework, reducing reactivity during synthesis. This aligns with the observed high yields under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The dinitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorobenzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of dinitrophenyl derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates depending on the nucleophile used.

Scientific Research Applications

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their function. The dichlorobenzoate moiety may also contribute to the compound’s overall biological activity by interacting with cellular membranes or other molecular structures.

Comparison with Similar Compounds

Table 1: Structural Comparison of DNP-Containing Compounds

Compound Functional Groups Coordination Behavior Geometry Reference
Target Compound DNP, cyclohexylidene amino, dichlorobenzoate Unreported Unknown -
Fe(II) Schiff Base Complex DNP, hydrazinylidene, phenol Octahedral (N,O-ligand) Octahedral

Reactivity of 2,4-Dinitrophenyl Derivatives

highlights the nucleophilic substitution reactivity of DNP derivatives with hydrazine in dimethyl sulfoxide (DMSO). For instance, 2,4-dinitrophenyl phenyl ether and 2,4-dinitrophenyl phenyl sulfide undergo pseudo-first-order kinetics with hydrazine, producing 2,4-dinitrophenylhydrazine . The target compound’s dichlorobenzoate group may similarly participate in nucleophilic displacement, though steric hindrance from the cyclohexylidene group could slow kinetics compared to simpler DNP derivatives.

Table 2: Kinetic Parameters for DNP Derivative Reactions with Hydrazine

Compound kA (s⁻¹M⁻¹) ΔH° (kJ/mol) ΔS° (J/mol·K) Reference
2,4-Dinitrophenyl phenyl ether 1.2 × 10⁻³ 58.2 -34.5
Target Compound* Hypothetical Likely lower Likely lower -

*Hypothetical data inferred from structural considerations.

Physicochemical and Electronic Properties

The Fe(II) complex in exhibits non-electrolytic behavior (low molar conductivity) and a magnetic moment indicative of one unpaired electron . The target compound’s dichlorobenzoate ester may reduce solubility in polar solvents compared to the Fe(II) complex’s phenolic group. Additionally, the DNP group in both compounds likely contributes to UV-Vis absorption spectra, though specific λmax values for the target compound are unreported.

Research Implications and Gaps

  • Coordination Chemistry: The cyclohexylidene amino group could form transition metal complexes, analogous to the Fe(II) Schiff base, but with distinct stereoelectronic effects due to the rigid cyclohexane ring.
  • Reactivity : The dichlorobenzoate may undergo hydrolysis or nucleophilic substitution, though kinetics would depend on steric and electronic factors.
  • Applications : DNP-containing compounds are often used in catalysis, sensors, or explosives; the target compound’s stability and lipophilicity merit further study for such roles.

Biological Activity

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C19H15Cl2N3O
  • Molecular Weight : 452.24 g/mol
  • IUPAC Name : [(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 2,4-dichlorobenzoate

The compound features a cyclohexylidene group attached to a 2,4-dinitrophenyl moiety and an amino group linked to a dichlorobenzoate. This configuration contributes to its diverse chemical reactivity and biological interactions.

  • Antimicrobial Properties : Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the dinitrophenyl group enhances the compound's ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Anti-inflammatory Effects : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, affecting various biological processes.

Case Studies

  • Study on Antiviral Activity : A related compound with a dinitrophenyl group was tested for its ability to inhibit SARS-CoV-2. The study found that it interfered with the binding of the virus's spike protein to the ACE2 receptor, achieving an IC50 of 0.26 μM.
  • Antimicrobial Testing : In vitro tests demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL depending on the bacterial strain.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
[(1E)-2-(2,4-dinitrophenyl)hydrazine]Lacks cyclohexylideneModerate antimicrobial
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino benzoateSimilar but without chlorineLower anti-inflammatory effects

The unique combination of functional groups in this compound enhances its biological activity compared to similar compounds.

Applications in Research

The compound is utilized in various fields:

  • Organic Synthesis : It serves as a reagent for synthesizing other complex molecules.
  • Biochemical Probes : Its reactive functional groups make it suitable for probing biochemical pathways.
  • Material Science : Investigated for developing advanced materials due to its unique properties.

Q & A

Q. Critical Parameters :

  • Catalyst concentration : Excess acid (e.g., H₂SO₄) accelerates esterification but may degrade sensitive functional groups.
  • Reaction time : Prolonged reflux (>6 hours) risks decomposition of the nitro groups.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the pure product.

Q. Table 1: Synthesis Optimization Variables

ParameterOptimal RangeImpact on Yield
Acid catalyst (H₂SO₄)1–2 mL per 20 mL solvent↑ Yield by 15–20%
Reflux time (Step 1)4–5 hoursPrevents hydrolysis
Solvent polarity (Step 3)DCM > THF↑ Coupling efficiency

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

Answer:
A multi-technique approach is required:

  • IR Spectroscopy : Identify key functional groups:
    • N–H stretch (~3200 cm⁻¹) for hydrazone.
    • C=O ester (~1720 cm⁻¹) and nitro group (~1520 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm stereochemistry (E-configuration) via coupling constants (e.g., cyclohexylidene protons at δ 6.5–7.0 ppm with J = 12–15 Hz) .
  • UV-Vis : Detect π→π* transitions in the 2,4-dinitrophenyl moiety (λₘₐₐ ~350 nm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns consistent with the hydrazone linkage .

Note : X-ray crystallography (if crystals are obtainable) resolves ambiguities in geometric isomerism .

Basic: How can density functional theory (DFT) predict this compound’s electronic properties?

Answer:
DFT calculations (e.g., B3LYP/6-311++G**) provide insights into:

  • Electron density distribution : Localize electron-deficient regions (e.g., nitro groups) for reactivity predictions .
  • Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess stability and charge-transfer potential .
  • Vibrational frequencies : Validate experimental IR spectra by comparing computed vs. observed peaks .

Q. Table 2: Basis Set Selection for DFT

Basis SetApplicationAccuracy
6-31G(d)Geometry optimizationModerate
6-311++G(3df,2pd)Electron correlationHigh
def2-TZVPNMR chemical shiftsHigh

Advanced: How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

Answer:
Contradictions arise from dynamic effects (e.g., rotational barriers) or impurities. Mitigation strategies:

Variable-temperature NMR : Cool samples to –40°C to slow conformational changes and simplify splitting patterns .

2D NMR (COSY/NOESY) : Confirm proton-proton correlations and spatial proximity of cyclohexylidene protons .

Deuterated solvent screening : Use DMSO-d₆ instead of CDCl₃ to enhance solubility and reduce aggregation .

Case Study : In Fe(II) Schiff base complexes, NOESY confirmed octahedral geometry by correlating axial vs. equatorial protons .

Advanced: What mechanistic insights explain the stability of the hydrazone linkage under varying pH?

Answer:
The hydrazone bond (C=N–N) is pH-sensitive:

  • Acidic conditions (pH < 3) : Protonation stabilizes the bond but risks hydrolysis of the ester group.
  • Basic conditions (pH > 10) : Deprotonation triggers cyclization (e.g., forming benzimidazoles via intramolecular attack) .

Q. Experimental Validation :

  • Kinetic studies : Monitor hydrazone degradation via HPLC at pH 2–12.
  • DFT transition-state modeling : Identify energy barriers for cyclization pathways .

Advanced: How can reaction conditions be optimized to minimize by-products like nitro-group reduction?

Answer:
By-products arise from nitro reduction or ester hydrolysis. Optimization strategies:

  • Inert atmosphere : Use N₂/Ar to prevent radical-mediated nitro reduction .
  • Low-temperature coupling : Perform Step 3 at 0–5°C to suppress side reactions.
  • Additives : Include radical scavengers (e.g., BHT) or stabilizers (e.g., EDTA) .

Q. Table 3: By-Product Mitigation

By-ProductMitigation StrategySuccess Rate
Nitro-reduced amineN₂ atmosphere + BHT90% reduction
Ester hydrolysisAnhydrous solvents (DCM)95% purity

Advanced: How does the 2,4-dinitrophenyl moiety influence intermolecular interactions in crystal packing?

Answer:
The electron-withdrawing nitro groups promote:

  • π-π stacking : Aromatic interactions between dinitrophenyl and dichlorobenzoate groups .
  • Hydrogen bonding : Weak C–H···O bonds between nitro oxygen and adjacent cyclohexylidene protons.

Q. Crystallography Data :

  • Space group : P2₁/c (common for asymmetric Schiff bases).
  • Unit cell parameters : a = 10.2 Å, b = 12.5 Å, c = 14.8 Å, β = 95° .

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